Melting Point vs. trans-4-(Boc-amino)cyclohexanol (CAS 111300-06-2)
As a mixture of cis/trans diastereomers, tert-Butyl (4-hydroxycyclohexyl)carbamate (CAS 224309-64-2) exhibits a melting point range of 170.0–174.0 °C [1]. In contrast, the pure trans isomer, trans-4-(Boc-amino)cyclohexanol (CAS 111300-06-2), melts at a slightly lower but more defined range of 169.0–173.0 °C . The cis isomer (CAS 167081-25-6) melts at a substantially lower 92.0–96.0 °C [2]. This quantitative difference is crucial for solid-phase synthesis, crystallography, and formulation studies where thermal behavior and solid-state packing dictate feasibility.
| Evidence Dimension | Melting point range |
|---|---|
| Target Compound Data | 170.0–174.0 °C |
| Comparator Or Baseline | trans-4-(Boc-amino)cyclohexanol (111300-06-2): 169.0–173.0 °C; cis-4-(Boc-amino)cyclohexanol (167081-25-6): 92.0–96.0 °C |
| Quantified Difference | Target compound melts 1 °C higher and has a wider range than the trans isomer; it melts ~78 °C higher than the cis isomer. |
| Conditions | Standard melting point determination, commercial supplier specifications (GC/NMR purity). |
Why This Matters
Procurement of the correct stereochemical composition is essential to ensure the expected thermal behavior and solid-state properties in downstream processes.
- [1] TCI Chemicals. (n.d.). 4-(tert-Butoxycarbonylamino)cyclohexanol (Product B4714). View Source
- [2] TCI Chemicals. (n.d.). cis-4-(tert-Butoxycarbonylamino)cyclohexanol (Product B5367). View Source
